molecular formula C9H7FS B14205711 6-Fluoro-4-methyl-1-benzothiophene CAS No. 826995-68-0

6-Fluoro-4-methyl-1-benzothiophene

Cat. No.: B14205711
CAS No.: 826995-68-0
M. Wt: 166.22 g/mol
InChI Key: RJNZKBJWRHDDNE-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1-benzothiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a fluorine atom and a methyl group in the 6 and 4 positions, respectively, enhances the compound’s chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with a fluorinating agent under specific conditions. The reaction typically requires a catalyst and a controlled temperature to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-4-methyl-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-benzothiophene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    6-Fluoro-1-benzothiophene: Lacks the methyl group, which affects its overall properties and applications.

    4-Fluoro-1-benzothiophene: The fluorine atom is in a different position, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-4-methyl-1-benzothiophene is unique due to the combined presence of both the fluorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.

Properties

CAS No.

826995-68-0

Molecular Formula

C9H7FS

Molecular Weight

166.22 g/mol

IUPAC Name

6-fluoro-4-methyl-1-benzothiophene

InChI

InChI=1S/C9H7FS/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5H,1H3

InChI Key

RJNZKBJWRHDDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CS2)F

Origin of Product

United States

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